molecular formula C6H8N2O3 B2708286 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 840504-40-7

5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2708286
CAS No.: 840504-40-7
M. Wt: 156.141
InChI Key: UAJNGJPTGMEKLM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-derived carboxylic acid characterized by a methoxymethyl substituent at position 5 and a carboxylic acid group at position 3 of the pyrazole ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the methoxymethyl group and hydrogen-bonding capacity via the carboxylic acid moiety.

Properties

IUPAC Name

5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-2-5(6(9)10)8-7-4/h2H,3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNGJPTGMEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840504-40-7
Record name 3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by methoxymethylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often in the presence of catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution can introduce various functional groups at the 3-position.

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid were evaluated in carrageenan-induced edema models, demonstrating efficacy comparable to established anti-inflammatory drugs like ibuprofen.
    • Case Study : In a controlled study, various substituted pyrazoles were synthesized and tested for their anti-inflammatory effects. Results indicated that certain substitutions enhanced activity significantly (see Table 1).
CompoundAnti-inflammatory Activity (%)Standard
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75%Ibuprofen
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate70%Ibuprofen
  • Antimicrobial Properties :
    • Research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. Comparative studies have shown effectiveness similar to standard antibiotics.
    • Case Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results.
  • Anticancer Activity :
    • Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism involves interference with cellular pathways crucial for cancer cell survival.
    • Case Study : A series of novel pyrazole derivatives were tested for cytotoxicity using the MTT assay, revealing significant potency against carcinoma cell lines with favorable IC50 values.

Agricultural Applications

This compound is explored for its potential in agrochemical formulations:

  • Herbicides and Fungicides : The compound's ability to selectively interact with biological systems makes it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact.

Industrial Applications

The compound is also being investigated for its utility in the synthesis of complex organic molecules:

  • Building Block in Organic Synthesis : Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and other fine chemicals.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound suggests that its structural features enhance bioavailability. The presence of the methoxymethyl group can improve lipophilicity, facilitating better absorption and distribution within biological systems.

  • Mechanism of Action : Pyrazole derivatives typically interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-3-Carboxylic Acid Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Biological Activity EC50/IC50 Source
This compound H Methoxymethyl (-CH2-OCH3) 156.14 Not reported - Target
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid H 4-Nitrophenyl 235.17 Antiviral (HIV IN inhibition) 253 µM
1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid Phenyl p-Tolyl 264.27 Antiproliferative (cancer cells) Not quantified
5-(2-Ethoxyphenyl)-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid Methoxymethyl 2-Ethoxyphenyl 277.28 Synthetic intermediate -
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methyl Methoxycarbonyl (-COOCH3) 184.15 Not reported (structural analog) -

Biological Activity

5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 181.17 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated in various models for its ability to reduce inflammation.

  • Mechanism : The anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.
  • Case Study : In a study involving carrageenan-induced paw edema in rats, compounds derived from pyrazole exhibited significant reductions in edema compared to control groups, indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelDoseEffect
This compoundCarrageenan-induced edema50 mg/kgSignificant reduction in edema
IndomethacinCarrageenan-induced edema10 mg/kgStandard reference

2. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. This compound has shown activity against various bacterial strains.

  • Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
  • Case Study : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, some derivatives demonstrated comparable activity to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Against Common Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
CiprofloxacinStaphylococcus aureus16 µg/mL

3. Other Pharmacological Activities

Beyond anti-inflammatory and antibacterial properties, pyrazole derivatives have been explored for additional pharmacological activities:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress .
  • Anticancer Potential : Preliminary investigations indicate that certain pyrazole derivatives may inhibit cancer cell proliferation through apoptosis induction .

Research Findings

Extensive research has been conducted on the biological activities of pyrazoles. A systematic review identified numerous derivatives with promising therapeutic profiles across various diseases:

  • Inhibition of Carbonic Anhydrases : Certain pyrazole derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, which are implicated in tumorigenesis .
  • Endothelin-1 Antagonism : Some compounds have shown efficacy as endothelin receptor antagonists, which could be beneficial in treating cardiovascular diseases .

Q & A

Q. What are the established synthetic routes for 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves functionalization of pyrazole precursors. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents. Key steps include cyclocondensation reactions and purification via ethanol recrystallization. Intermediates are characterized using IR, 1H^1H-NMR, and mass spectrometry, with purity confirmed via elemental analysis . Alternative routes employ NaN3_3-catalyzed substitutions in DMF or THF, followed by acidification and extraction to isolate products .

Q. How are spectroscopic techniques applied to validate the structure of pyrazole-3-carboxylic acid derivatives?

1H^1H-NMR is critical for confirming substituent positions and regiochemistry. For instance, methoxymethyl groups exhibit distinct singlet peaks near δ 3.3–3.5 ppm for the methylene (CH2_2) and methoxy (OCH3_3) protons. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations. Mass spectrometry confirms molecular ion peaks and fragmentation patterns aligned with the expected molecular formula .

Q. What pharmacological assays are used to evaluate pyrazole-3-carboxylic acid derivatives?

Standard assays include:

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.
  • Anti-inflammatory activity : Carrageenan-induced paw edema assays.
  • Ulcerogenicity : Gastric lesion assessment post-administration to determine therapeutic index . Data interpretation requires normalization to controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates compared to ethanol or water .
  • Catalyst screening : NaN3_3 improves azide incorporation efficiency, while elevated temperatures (50–80°C) reduce reaction times .
  • Workup protocols : Acidification (pH ~3) precipitates carboxylic acid derivatives, minimizing column chromatography .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or regioisomeric byproducts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and confirms connectivity.
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline derivatives .
  • Computational modeling : DFT calculations predict 1H^1H-NMR chemical shifts to validate experimental data .

Q. How do substituents at the pyrazole 5-position influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxymethyl groups : Enhance solubility and bioavailability compared to hydrophobic substituents (e.g., aryl groups).
  • Electron-withdrawing groups (e.g., sulfonamides): Increase anti-inflammatory potency but may elevate ulcerogenic risk .
  • Bulkier substituents : Reduce binding affinity to cyclooxygenase (COX) enzymes, as shown in molecular docking studies .

Q. What computational methods are used to predict the biological targets of pyrazole-3-carboxylic acid derivatives?

Molecular docking (AutoDock Vina, Schrödinger) and pharmacophore modeling identify potential interactions with enzymes like COX-2 or carbonic anhydrase. For example, derivatives with trifluoromethyl groups exhibit high affinity for carbonic anhydrase IX due to hydrophobic pocket compatibility . MD simulations (NAMD, GROMACS) further assess binding stability over time .

Methodological Considerations

Parameter Basic Research Focus Advanced Research Focus
Synthesis Step-by-step protocols Reaction optimization
Characterization IR/NMR validation X-ray/DFT validation
Pharmacology In vivo activity screening SAR and target prediction

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